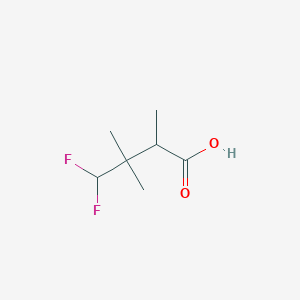
4,4-Difluoro-2,3,3-trimethylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoro-2,3,3-trimethylbutanoic acid is an organic compound with the molecular formula C7H12F2O2 It is characterized by the presence of two fluorine atoms attached to the fourth carbon of a butanoic acid backbone, along with three methyl groups on the second and third carbons
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2,3,3-trimethylbutanoic acid typically involves the introduction of fluorine atoms into a pre-existing butanoic acid structure. One common method is the fluorination of 2,3,3-trimethylbutanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 4,4-Difluoro-2,3,3-trimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of difluoromethyl ketones or aldehydes.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of compounds with new functional groups replacing the fluorine atoms.
科学研究应用
4,4-Difluoro-2,3,3-trimethylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where fluorine atoms can mimic hydrogen or hydroxyl groups.
Medicine: Explored for its potential use in pharmaceuticals due to the unique properties imparted by the fluorine atoms, such as increased metabolic stability and lipophilicity.
Industry: Utilized in the development of agrochemicals and materials science for creating fluorinated polymers and coatings.
作用机制
The mechanism by which 4,4-Difluoro-2,3,3-trimethylbutanoic acid exerts its effects is largely dependent on its interactions with molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive in certain chemical environments. Fluorine’s high electronegativity can also enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating biological activity.
相似化合物的比较
2,2-Difluorobutanoic acid: Similar structure but with fluorine atoms on the second carbon.
4,4-Difluoro-3-methylbutanoic acid: Similar structure with an additional methyl group on the third carbon.
4,4-Difluoro-2-methylbutanoic acid: Similar structure with a methyl group on the second carbon.
Uniqueness: 4,4-Difluoro-2,3,3-trimethylbutanoic acid is unique due to the specific placement of fluorine and methyl groups, which can significantly influence its chemical reactivity and biological interactions. The combination of these substituents can result in distinct physicochemical properties, making it a valuable compound for various applications.
属性
IUPAC Name |
4,4-difluoro-2,3,3-trimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-4(5(10)11)7(2,3)6(8)9/h4,6H,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUBQIJEQUQNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














